(S)-MCPG sodium salt mechanism of action mGluR antagonist
(S)-MCPG sodium salt mechanism of action mGluR antagonist
Topic: (S)-MCPG Sodium Salt: Mechanism of Action & Technical Application Guide Content Type: Technical Monograph Audience: Senior Researchers, Electrophysiologists, and Drug Discovery Scientists
Dual Group I / Group II mGluR Antagonist
Executive Summary
(S)-MCPG ((S)-
This guide focuses on the sodium salt formulation, which offers superior water solubility compared to the free acid, eliminating the need for organic solvents (DMSO) or pH titration during acute slice preparations.
Chemical & Pharmacological Profile
Physicochemical Properties
The sodium salt formulation is specifically engineered to overcome the poor aqueous solubility of the parent phenylglycine compound.
| Property | Specification |
| Chemical Name | (S)- |
| Active Isomer | (S)-enantiomer (active); (R)-enantiomer is largely inactive |
| Molecular Weight | ~231.18 Da (Sodium Salt) |
| Solubility | Water: >100 mM (Instant dissolution) |
| Appearance | White solid |
| Stability | Solid: Store at RT (desiccated).[1] Solution: Use fresh or store at -20°C for <1 month.[1] |
Selectivity Matrix
(S)-MCPG is defined by its "Group I/II" profile.[2][3][4] It is an orthosteric antagonist , competing directly with glutamate at the Venus Flytrap Domain (VFD).
| Receptor Group | Subtypes | Activity | Potency (IC₅₀ / K_b) |
| Group I | mGluR1 | Antagonist | High Potency ( |
| mGluR5 | Antagonist | Lower Potency ( | |
| Group II | mGluR2 | Antagonist | Moderate Potency ( |
| mGluR3 | Antagonist | Moderate Potency | |
| Group III | mGluR4/6/7/8 | Inactive | IC₅₀ > 1 mM |
| iGluRs | NMDA/AMPA | Inactive | No significant effect at < 1 mM |
Critical Insight: While often labeled "non-selective," (S)-MCPG is significantly more potent at mGluR1 than mGluR5. In assays requiring complete mGluR5 blockade, higher concentrations (>500 µM) or more selective antagonists (e.g., MPEP) may be required.
Mechanism of Action: Signal Transduction Blockade
(S)-MCPG exerts its effect by occupying the glutamate binding site, thereby preventing the conformational closure of the VFD required for G-protein activation. This blockade silences two distinct signaling cascades simultaneously.
Pathway Inhibition Architecture
-
Group I Blockade (Gq-coupled): Prevents the activation of Phospholipase C
(PLC ), inhibiting the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG). This suppresses intracellular Ca²⁺ mobilization.[2] -
Group II Blockade (Gi/Go-coupled): Prevents the inhibition of Adenylyl Cyclase (AC), maintaining cAMP levels and preventing the suppression of presynaptic glutamate release.
Figure 1: Dual-pathway inhibition by (S)-MCPG. Red lines indicate the site of competitive antagonism preventing Gq and Gi signaling cascades.
Experimental Protocols & Workflows
Protocol A: Electrophysiology (LTP in Hippocampal CA1)
Objective: To determine the necessity of mGluR activation for the induction of Long-Term Potentiation (LTP). Context: (S)-MCPG is widely used to block the "molecular switch" of LTP induction, particularly in depotentiation studies.
Reagents:
-
Stock Solution: 100 mM (S)-MCPG Sodium Salt in dH₂O. (Store aliquots at -20°C).
-
Working Solution: 500 µM in ACSF (Artificial Cerebrospinal Fluid).
Step-by-Step Workflow:
-
Slice Preparation: Prepare 400 µm transverse hippocampal slices in ice-cold, oxygenated sucrose-ACSF. Recover at room temperature for 1 hour.
-
Baseline Recording:
-
Drug Application (Crucial Step):
-
Perfuse (S)-MCPG (500 µM) for at least 30 minutes prior to tetanus.
-
Rationale: mGluRs are G-protein coupled and require longer pre-incubation than ionotropic antagonists to ensure full occupancy and signal washout.
-
-
LTP Induction:
-
Apply Theta Burst Stimulation (TBS) or High-Frequency Stimulation (HFS: 100Hz, 1s).
-
Note: (S)-MCPG often blocks LTP induced by "weak" tetanus or specific depotentiation protocols, but may spare LTP induced by strong HFS, indicating the modulatory rather than obligatory role of mGluRs in certain plasticity forms.
-
-
Washout: Continue recording for 60 minutes post-tetanus.
Protocol B: Calcium Imaging (FLIPR Assay)
Objective: Validation of Group I antagonism in cell lines (e.g., CHO-mGluR1).
-
Cell Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.
-
Pre-treatment: Add (S)-MCPG (concentration range 1 µM – 1 mM) 15 minutes prior to agonist.
-
Agonist Challenge: Inject Glutamate (10 µM) or DHPG (Group I agonist).
-
Readout: Measure reduction in Relative Fluorescence Units (RFU). Calculate IC₅₀.
Decision Logic for Experimental Design
When designing experiments with (S)-MCPG, the choice of concentration and control is vital due to its varying affinity across subtypes.
Figure 2: Experimental decision matrix. Note the critical warning regarding mGluR5 potency.
References
-
Bashir, Z. I., et al. (1993). Induction of LTP in the hippocampus needs synaptic activation of glutamate metabotropic receptors. Nature, 363, 347-350. Link
-
Eaton, S. A., et al. (1993). Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine. European Journal of Pharmacology, 244(2), 195-197. Link
-
Joly, C., et al. (1995). Molecular, functional, and pharmacological characterization of the metabotropic glutamate receptor type 5 splice variants: comparison with mGluR1. Journal of Neuroscience, 15(5), 3970-3981. Link
- Bortolotto, Z. A., et al. (1994).
-
Tocris Bioscience. (S)-MCPG Product Information & Solubility Data. Link
Sources
- 1. (R,S)-MCPG sodium salt | Group I & II mGlu receptors antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
